Epanolol

Übersicht

Beschreibung

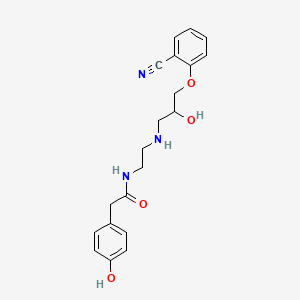

Epanolol ist ein Betablocker, der von Imperial Chemical Industries entwickelt wurde. Es wird hauptsächlich zur Behandlung von Angina pectoris und Bluthochdruck eingesetzt. Der IUPAC-Name der Verbindung lautet (RS)-N-[2-([3-(2-Cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Epanolol umfasst mehrere Schritte:

Bildung des Amids: Der Ester Methyl-4-benzyloxyphenylacetat wird mit Ethylendiamin behandelt, um das Amid zu bilden.

Bildung des Benzonitril-Derivats: Separat wird 2-Cyanophenol mit Epichlorhydrin und Natriumhydroxid umgesetzt, um das Benzonitril-Derivat zu erzeugen.

Kombination: Das Amid und das Benzonitril-Derivat werden durch Erhitzen in Propanol kombiniert.

Katalytische Hydrierung: Schließlich entfernt die katalytische Hydrierung die Benzyl-Schutzgruppe und ergibt this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen auf maximale Ausbeute und Reinheit optimiert werden.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Epanolol is metabolized by cytochrome P450 enzymes, particularly CYP2D6 , which catalyzes oxidative transformations. Key reactions include:

-

Hydroxylation : Oxidation of carbon-hydrogen bonds, forming hydroxylated metabolites.

-

Epoxidation : Conversion of double bonds in polyunsaturated fatty acids (PUFAs) to epoxides during co-metabolism .

The enzyme CYP2D6 also processes endocannabinoids, such as anandamide, into bioactive derivatives (e.g., 20-HETE-EA and EpETrE-EAs), which may modulate this compound’s pharmacological effects .

Table 1: Key Enzymatic Reactions of this compound

| Reaction Type | Enzyme | Substrate | Product |

|---|---|---|---|

| Hydroxylation | CYP2D6 | This compound | Hydroxylated metabolites |

| Anandamide epoxidation | CYP2D6 | Anandamide | 20-HETE-EA, EpETrE-EAs |

Drug-Drug and Drug-Excipient Interactions

This compound exhibits sensitivity to pH changes and reactive excipients, which can alter its stability:

-

Hypersensitivity Reactions : Risk increases when combined with Bromus secalinus pollen or bumadizone , potentially triggering immune-mediated responses .

-

Redox Interactions : Susceptibility to oxidative degradation under alkaline conditions, similar to other β-blockers .

Synthetic and Stability Considerations

While no direct synthesis data for this compound exists in the provided sources, insights from analogous β-blockers like propranolol suggest:

-

Esterification/Acylation : Derivatives may form via reactions with acyl chlorides (e.g., benzoyl chloride) .

-

Alkylation : Side-chain modifications using alkyl halides to enhance solubility or stability .

Key Research Findings:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Epanolol exhibits both beta-1 antagonist and partial agonist activities. This unique dual action allows it to reduce heart rate and myocardial contractility while potentially minimizing some side effects associated with full beta-blockers. Its mechanism involves blocking catecholamine-induced activation of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels in cardiac tissues, which is beneficial in managing conditions like hypertension and angina .

Dose-Finding Studies

A pivotal study assessed various doses of this compound (100 mg to 400 mg) in patients with stable angina pectoris. The findings indicated that a once-daily dose of 200 mg was effective in significantly reducing the frequency of angina attacks and enhancing exercise capacity without adverse effects over a 12-month period .

Comparative Studies

This compound has been compared to other antianginal agents such as nifedipine and atenolol . A multicenter trial involving 1,274 subjects showed that this compound was as effective as these reference therapies in terms of work output during exercise tests and reducing anginal attack rates. Importantly, there was no evidence of tachyphylaxis (a reduced response to the drug after prolonged use) observed during the treatment period .

Safety Profile

This compound demonstrates a favorable safety profile compared to placebo and other active therapies. In a pooled analysis involving 2,506 patients , the incidence of adverse reactions was low, making it a suitable option for long-term therapy in patients with angina . The pharmacokinetics of this compound have also been studied extensively, revealing no significant accumulation in elderly patients with normal renal and hepatic function, indicating its safety across different patient demographics .

Case Studies and Research Findings

- Long-Term Efficacy : A long-term study confirmed that this compound maintained its efficacy over a 12-month treatment period without significant adverse events or withdrawals due to treatment-related issues .

- Patient Preference Studies : Research assessing patient preferences indicated that this compound was favored over nifedipine due to its equivalent efficacy but fewer adverse events. This highlights the importance of patient-reported outcomes in evaluating treatment options .

Comparative Analysis with Other Beta-Blockers

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| This compound | Beta blocker | Beta-1 selective | Partial agonist activity; favorable safety profile |

| Atenolol | Beta blocker | Beta-1 selective | Less CNS penetration; widely used |

| Propranolol | Non-selective | Non-selective | Lipophilic; used for anxiety management |

| Metoprolol | Beta blocker | Beta-1 selective | Commonly used for heart failure |

| Carvedilol | Alpha/beta blocker | Non-selective | Antioxidant properties |

Wirkmechanismus

Epanolol exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing blood pressure and alleviating symptoms of angina pectoris. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pindolol: Ein weiterer Betablocker mit partieller Agonistenaktivität.

Acebutolol: Ein Betablocker mit intrinsischer sympathomimetischer Aktivität.

Atenolol: Ein selektiver Beta-1-Blocker, der für ähnliche therapeutische Zwecke eingesetzt wird.

Einzigartigkeit von Epanolol

This compound ist aufgrund seines spezifischen pharmakologischen Profils einzigartig, das eine partielle Agonistenaktivität an Beta-adrenergen Rezeptoren umfasst. Dieses Profil führt im Vergleich zu anderen Betablockern zu geringeren Reduktionen der Herzfrequenz und des Blutdrucks in Ruhe, was es für einige Patienten tolerabler macht .

Biologische Aktivität

Epanolol is a selective beta-1 adrenergic receptor partial agonist, primarily utilized in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its pharmacological profile and biological activity have been extensively studied, revealing insights into its efficacy, safety, and mechanisms of action.

This compound's primary mechanism involves its action on the beta-1 adrenergic receptors, which are predominantly found in the heart. By binding to these receptors, this compound modulates the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility. This results in reduced oxygen demand by the heart muscle, making it beneficial for patients with angina and other cardiac conditions .

Pharmacological Profile

This compound has been compared with other antianginal agents such as nifedipine and atenolol in various clinical trials. The following table summarizes key findings from these studies:

| Parameter | This compound | Nifedipine | Atenolol |

|---|---|---|---|

| Study Population | 1274 subjects | Varied | Varied |

| Efficacy (exercise tests) | Comparable | Comparable | Comparable |

| Anginal Attack Rate | No evidence of tachyphylaxis | N/A | N/A |

| Safety Profile | Favorable | Variable | Favorable |

| Common Adverse Reactions | Mild (headache, fatigue) | Mild (headache) | Mild (fatigue) |

Clinical Trials Overview

A comprehensive review of clinical trial data involving this compound demonstrated its efficacy and safety. In a multicenter study comparing this compound with nifedipine, both drugs showed similar effectiveness in improving exercise tolerance and reducing anginal episodes over a 12-month period. Importantly, no significant tachyphylaxis was observed with this compound, indicating sustained efficacy over time .

Case Study Insights

- Study on Angina Pectoris : A notable case study involved patients with stable angina pectoris treated with this compound. The study reported significant improvements in exercise capacity without major adverse effects, reinforcing the drug's role as an effective antianginal agent .

- Comparative Analysis : Another analysis highlighted that this compound had a comparable safety profile to placebo and active therapies, with common adverse reactions being mild and manageable .

Safety and Tolerability

This compound has been noted for its favorable safety profile compared to other beta-blockers. In pooled analyses involving over 2500 patients, adverse reactions were generally mild, including symptoms like fatigue and headache. Serious adverse events were rare and not attributed directly to the medication .

Eigenschaften

IUPAC Name |

N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKMNAWFIMDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868959 | |

| Record name | Epanolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86880-51-5 | |

| Record name | Epanolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86880-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epanolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086880515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epanolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epanolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KGC55KP6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.